N-(4-ethoxycyclohexyl)aniline
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Overview
Description
N-(4-ethoxycyclohexyl)aniline is an organic compound that belongs to the class of aniline derivatives Aniline derivatives are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxycyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-ethoxycyclohexylamine with aniline under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of continuous flow reactors can also be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxycyclohexyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (R-X).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated anilines, nitroanilines, alkylated anilines.
Scientific Research Applications
N-(4-ethoxycyclohexyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-ethoxycyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions due to the presence of the aniline moiety. It can also interact with biological targets, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylaniline: Similar structure but lacks the ethoxy group.
N-phenylcyclohexylamine: Similar structure but with a phenyl group instead of an aniline moiety.
4-ethoxyaniline: Similar structure but lacks the cyclohexyl ring.
Uniqueness
N-(4-ethoxycyclohexyl)aniline is unique due to the presence of both the ethoxy group and the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to other aniline derivatives .
Properties
CAS No. |
320725-75-5 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-ethoxycyclohexyl)aniline |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
JJXJBGARYNBJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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